4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
Overview
Description
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H10N4S and a molecular weight of 194.26 g/mol This compound is characterized by a thieno[2,3-d]pyrimidine core structure substituted with hydrazinyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This compound may also interact with DNA or RNA, leading to potential genotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine
- 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
- 4-Hydrazino-5,6-dimethylthieno[2,3-d]pyrimidine derivatives
Uniqueness
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydrazinyl and dimethyl groups enhances its potential for diverse chemical transformations and biological interactions, making it a valuable compound for research and development .
Properties
IUPAC Name |
(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-4-5(2)13-8-6(4)7(12-9)10-3-11-8/h3H,9H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLQBEQLDPCGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352137 | |
Record name | 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63894-54-2 | |
Record name | 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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